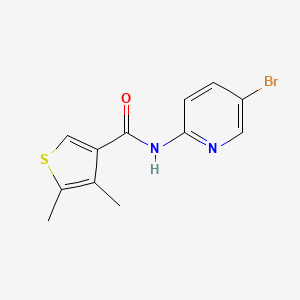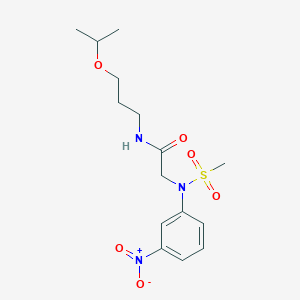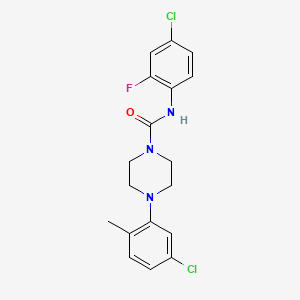
N-(4-chloro-3-nitrophenyl)-4-methyl-1-piperidinecarboxamide
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)-4-methyl-1-piperidinecarboxamide (referred to as CNMC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CNMC is a member of the piperidinecarboxamide family of compounds, which have been studied for their diverse pharmacological properties.
Mecanismo De Acción
The mechanism of action of CNMC is not fully understood, but studies suggest that it acts by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. CNMC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, CNMC is thought to induce changes in gene expression that lead to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CNMC has been shown to have a number of biochemical and physiological effects. Studies have shown that CNMC can induce changes in gene expression, leading to the inhibition of cancer cell growth and proliferation. CNMC has also been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Additionally, CNMC has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CNMC in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for cancer treatment. However, one limitation of using CNMC in lab experiments is its potential toxicity, which must be carefully monitored.
Direcciones Futuras
There are several future directions for research on CNMC. One area of research is the development of more potent and selective analogs of CNMC that can be used as anti-cancer agents. Another area of research is the investigation of the mechanism of action of CNMC, which could lead to the development of new cancer treatments. Additionally, research could focus on the potential use of CNMC in combination with other anti-cancer agents to enhance its therapeutic efficacy.
Aplicaciones Científicas De Investigación
CNMC has been studied for its potential therapeutic applications in various areas of medicine. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that CNMC exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. CNMC has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer treatment.
Propiedades
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-methylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c1-9-4-6-16(7-5-9)13(18)15-10-2-3-11(14)12(8-10)17(19)20/h2-3,8-9H,4-7H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZAVLSTESILSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4763159.png)

![N-(3-bromobenzyl)-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4763173.png)
![4-{acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B4763177.png)
![N-(2,6-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4763184.png)
![[4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B4763186.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B4763193.png)

![2-chloro-6-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4763207.png)

![3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4763229.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4763239.png)
![1-methyl-5-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4763244.png)